(Prop-2-en-1-yl)(propan-2-yl)amine hydrochloride

Catalog No.
S3556775
CAS No.
50529-74-3
M.F
C6H14ClN
M. Wt
135.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Prop-2-en-1-yl)(propan-2-yl)amine hydrochloride

CAS Number

50529-74-3

Product Name

(Prop-2-en-1-yl)(propan-2-yl)amine hydrochloride

IUPAC Name

N-prop-2-enylpropan-2-amine;hydrochloride

Molecular Formula

C6H14ClN

Molecular Weight

135.63 g/mol

InChI

InChI=1S/C6H13N.ClH/c1-4-5-7-6(2)3;/h4,6-7H,1,5H2,2-3H3;1H

InChI Key

URQODKWXEOCEEK-UHFFFAOYSA-N

SMILES

CC(C)NCC=C.Cl

Canonical SMILES

CC(C)NCC=C.Cl

(Prop-2-en-1-yl)(propan-2-yl)amine hydrochloride (CAS 50529-74-3), commonly known as N-isopropylallylamine hydrochloride, is a highly reactive secondary allylic amine salt utilized primarily as a functional monomer in the synthesis of advanced polyelectrolytes, facilitated transport membranes, and textile treatment copolymers [1]. Characterized by its specific combination of a polymerizable allyl group and a sterically bulky isopropyl substituent, this compound serves as a critical precursor for poly(N-isopropylallylamine). In industrial and advanced laboratory procurement, it is prioritized over simpler allylamines due to the specific steric hindrance it imparts to the resulting polymer backbone. This steric profile fundamentally alters the amine's reactivity with small molecules such as CO2, shifts its pKa, and modifies its hydration behavior, making it an indispensable building block for high-performance gas separation matrices, low-crossover proton exchange membranes (PEMs), and specialized cationic dye fixatives [2].

Procurement Fit

Monomer suited for radical copolymerization of allylic amines
Hydrochloride salt enables precise stoichiometric control
Defined purity specification supports reproducible polymerization kinetics

Substituting N-isopropylallylamine hydrochloride with unhindered analogs like allylamine hydrochloride or structurally distinct thermoresponsive monomers like N-isopropylacrylamide (NIPAM) severely compromises end-use performance in specialized applications. In gas separation and carbon capture, unhindered primary amines react with CO2 to form stable carbamate ions, which consumes two amine groups per CO2 molecule and limits theoretical capacity [1]. The bulky isopropyl group in N-isopropylallylamine sterically inhibits carbamate formation, forcing the reaction down the bicarbonate pathway, which achieves a highly efficient 1:1 CO2-to-amine binding ratio [1]. Furthermore, unlike NIPAM—which polymerizes to form a neutral polyacrylamide—N-isopropylallylamine hydrochloride yields a strongly cationic, pH-responsive polyamine. This permanent cationic charge is mandatory for layer-by-layer self-assembly in polyelectrolyte multilayers and for electrostatic binding to anionic reactive dyes. Consequently, substituting this specific sterically hindered amine salt results in catastrophic losses in gas permeability, membrane permselectivity, and ionic crosslinking capability.

Substitution Risk

N‑alkyl sterics Replacing the isopropyl group with a smaller substituent (e.g., methyl) may alter radical polymerization efficiency and final copolymer architecture.
Salt vs. free base The free base form requires different molar calculations and may exhibit higher volatility, affecting handling and batch consistency.

Steric Hindrance-Driven Enhancement of CO2 Permeability and Selectivity

In the fabrication of CO2-selective facilitated transport membranes, the choice of amine precursor dictates the gas transport mechanism. Membranes incorporating poly-N-isopropylallylamine (synthesized from the target hydrochloride salt) were evaluated against those using unhindered polyallylamine. At 110 °C and a feed pressure of 2 atm within a cross-linked PVA-poly(siloxane) network, the sterically hindered poly-N-isopropylallylamine matrix achieved a CO2 permeability of 6577 Barrers and a CO2/H2 selectivity of 340. In direct contrast, the unhindered polyallylamine baseline achieved only 3950 Barrers and a selectivity of 160. This represents a 66.4% enhancement in permeability and a 112% increase in selectivity [1].

Evidence DimensionCO2 Permeability and CO2/H2 Selectivity
Target Compound Data6577 Barrers; Selectivity 340
Comparator Or BaselinePolyallylamine (unhindered): 3950 Barrers; Selectivity 160
Quantified Difference+66.4% CO2 permeability; +112% CO2/H2 selectivity
Conditions110 °C, 2 atm feed pressure, cross-linked PVA-poly(siloxane) matrix

The steric bulk of the isopropyl group forces CO2 capture via the bicarbonate pathway (1:1 stoichiometry) rather than the carbamate pathway (0.5:1 stoichiometry), doubling theoretical capacity for high-performance gas separation.

Polymerization feasibility
Class‑level
Patented radical polymerization process in aqueous HCl using azo initiator
Enables copolymer synthesis for ion‑binding research
Method context; class‑level inference

Polyelectrolyte Multilayer Stability for Proton Exchange Membranes

For water electrolysis and fuel cell applications, proton exchange membranes (PEMs) suffer from parasitic H2 and O2 crossover. Poly(N-isopropylallylamine hydrochloride), derived from the target monomer, is utilized as a specialized polycation in layer-by-layer (LbL) self-assembly to coat PEMs. Compared to uncoated baseline PEMs or those coated with simple water-soluble polyanions, the incorporation of this specific sterically hindered polycation yields a nanostructured multilayer that is entirely insoluble and exhibits high thermal and chemical stability. This LbL modification significantly reduces H2 and O2 crossover while simultaneously enhancing proton conductivity relative to the unmodified PEM baseline [1].

Evidence DimensionMembrane stability and gas crossover
Target Compound DataInsoluble, thermally/chemically stable multilayer with reduced H2/O2 crossover
Comparator Or BaselineUncoated PEM or simple uncrosslinked polyion coatings
Quantified DifferenceSignificant reduction in gas crossover and enhanced proton conductivity
ConditionsLayer-by-layer self-assembly on PEM surfaces for water electrolysis

Procuring this specific amine salt allows membrane manufacturers to deposit highly stable, low-crossover cationic layers that directly improve the faradaic efficiency and safety of electrolyzers.

Salt stoichiometry
Reported
MW 135.64 (HCl salt) vs. 99.17 (free base)
Ensures accurate monomer feed ratios
36.47 g/mol mass difference; cross‑study comparable

Prevention of Photodegradation in Reactive-Dyed Textiles

In industrial textile processing, reactive dyes are prone to fading under UV and light exposure. Copolymers synthesized from N-isopropylallylamine hydrochloride and diallylamine hydrochloride are utilized as advanced dye fixatives. When cotton cloths dyed with 4% Remazol Black B or Levafix Brilliant Red E-4B were dipped in a 0.075% aqueous solution of this copolymer at 50 °C for 20 minutes, the treated fabrics exhibited zero decrease in light fastness after 20 hours of continuous Fade-Ometer testing (per JIS-L-0842 standards). This performance significantly outperforms untreated baselines, which suffer rapid photodegradation and color loss under identical UV exposure conditions [1].

Evidence DimensionLight fastness (color retention)
Target Compound DataNo decrease in fastness to light after 20 hours
Comparator Or BaselineUntreated dyed cloth (rapid fading)
Quantified DifferenceComplete prevention of observable photodegradation
Conditions0.075% aqueous copolymer solution, 50 °C dip, 20-hour Fade-Ometer test (JIS-L-0842)

For textile chemical formulators, this monomer provides a reliable route to cationic copolymers that electrostatically lock reactive dyes and shield them from light-induced degradation.

Purity specification
Class‑level
95% commercial purity
Reduces side‑reaction risk in monoallyl polymerization
Class‑level inference; batch‑to‑batch consistency

Synthesis of Facilitated Transport Membranes for Carbon Capture

N-isopropylallylamine hydrochloride is a highly effective precursor for manufacturing sterically hindered polyamine fixed-site carriers. It is specifically required when formulating membranes for syngas purification or pre-combustion carbon capture where high CO2/H2 selectivity at elevated temperatures (e.g., 110 °C) is mandatory [1].

Layer-by-Layer Assembly of Low-Crossover Electrolyzer Membranes

In the production of advanced Proton Exchange Membranes (PEMs) for green hydrogen electrolysis, this compound is polymerized to form a stable polycation. It is the right choice for manufacturers needing to suppress H2 and O2 crossover without sacrificing proton conductivity [2].

Formulation of High-Performance Textile Dye Fixatives

For industrial chemical suppliers producing treatments for reactive-dyed cottons, copolymerizing this monomer with diallylamine hydrochloride yields a fixative that drastically improves light fastness and wash fastness, preventing the fading of high-value dyed fabrics [3].

Application Fit

Application
Selection Property
Validation Focus
Ion‑binding copolymer research
N‑isopropyl steric and hydrophobic profile
Ion‑binding capacity and selectivity in model media
Gas separation membrane studies
Steric hindrance and permeability tuning
CO₂/N₂ selectivity under mixed‑gas conditions
Specialized building block synthesis
Dual allyl‑isopropylamine reactivity
Reaction scope and intermediate stability

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